Calystegina A6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

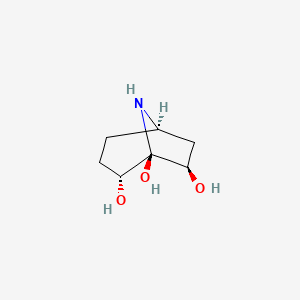

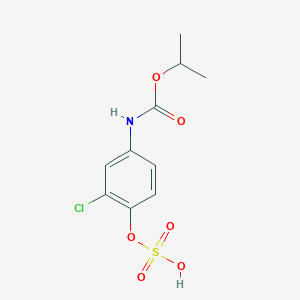

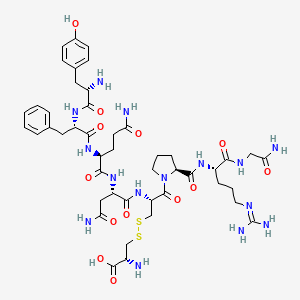

(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol is a natural product found in Hyoscyamus niger with data available.

Aplicaciones Científicas De Investigación

Inhibición de Glucosidasas

Las calisteginas son alcaloides de nortropano hidroxilados derivados de la vía biosintética de los alcaloides tropánicos . Se sabe que son potentes inhibidores de glucosidasas . Esta propiedad las hace valiosas en el estudio de las funciones de las glucosidasas y podría utilizarse potencialmente en el desarrollo de agentes terapéuticos para enfermedades relacionadas con la actividad de las glucosidasas.

Metabolismo de Carbohidratos

Se ha observado que la acumulación de calistegina en cultivos de raíces aumenta con la disponibilidad de carbohidratos . Esto sugiere que la Calystegina A6 podría desempeñar un papel en el metabolismo de los carbohidratos, convirtiéndola en un objetivo potencial para la investigación de enfermedades metabólicas.

Ingeniería Genética

En papas genéticamente modificadas, se ha demostrado que las alteraciones en el metabolismo de los carbohidratos afectan la acumulación de calistegina . Esto indica que la this compound podría utilizarse como marcador en estudios de ingeniería genética, particularmente aquellos que involucran el metabolismo de los carbohidratos.

Metabolismo Secundario de las Plantas

Las calisteginas forman parte del metabolismo secundario de las plantas . Estudiar el papel de la this compound en este proceso podría proporcionar información sobre la biología vegetal y podría conducir potencialmente al desarrollo de nuevas prácticas o productos agrícolas.

Investigación de la Diabetes

La investigación ha demostrado que las calisteginas pueden mejorar la actividad metabólica de las células madre estromales derivadas de tejido adiposo humano (ASC) en condiciones de hiperglucemia . Esto sugiere que la this compound podría utilizarse en la investigación de la diabetes, particularmente en estudios que se centran en los efectos de la hiperglucemia sobre la función celular.

Reducción del Estrés Oxidativo

Se ha descubierto que las calisteginas disminuyen significativamente el estrés oxidativo en células hiperglucémicas . Esto indica que la this compound podría utilizarse en la investigación relacionada con el estrés oxidativo y su papel en diversas enfermedades.

Regulación de la Inflamación

Se ha observado que las calisteginas previenen eficazmente la respuesta inflamatoria mediada por la hiperglucemia . Esto sugiere que la this compound podría utilizarse en la investigación relacionada con la inflamación y su papel en los procesos de la enfermedad.

Promoción de la Vía PI3K/AKT/mTOR

Se ha descubierto que las calisteginas restauran la vía defectuosa PI3K/AKT/mTOR en células hiperglucémicas . Esto indica que la this compound podría utilizarse en la investigación relacionada con esta vía, que se sabe que desempeña un papel crucial en la regulación del ciclo celular, el crecimiento y la supervivencia.

Mecanismo De Acción

Target of Action

Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .

Mode of Action

It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .

Biochemical Pathways

Calystegine A6 has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of Calystegine A6 on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that Calystegine A6 significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .

Result of Action

Calystegine A6 has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .

Action Environment

Environmental factors can influence the action of Calystegine A6. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .

Análisis Bioquímico

Biochemical Properties

Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of Calystegine A6 to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .

Cellular Effects

Calystegine A6 influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by Calystegine A6 can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, Calystegine A6 has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .

Molecular Mechanism

The molecular mechanism of Calystegine A6 involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by Calystegine A6 can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calystegine A6 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Calystegine A6 has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Calystegine A6 vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, Calystegine A6 can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .

Metabolic Pathways

Calystegine A6 is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, Calystegine A6 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of Calystegine A6 can also be influenced by its binding affinity to various cellular components .

Subcellular Localization

Calystegine A6 is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Calystegine A6 to specific cellular compartments .

Propiedades

Número CAS |

177794-04-6 |

|---|---|

Fórmula molecular |

C7H13NO3 |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |

InChI |

InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |

Clave InChI |

YOBNKFROEGVQPW-AXMZGBSTSA-N |

SMILES |

C1CC(C2(C(CC1N2)O)O)O |

SMILES isomérico |

C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |

SMILES canónico |

C1CC(C2(C(CC1N2)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

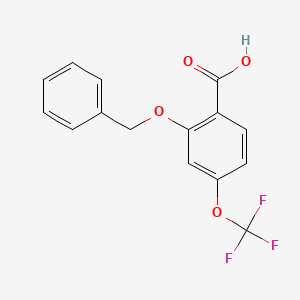

![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)

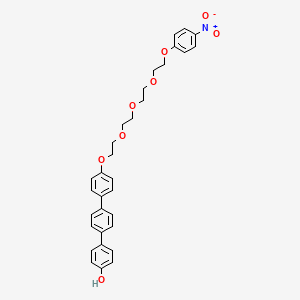

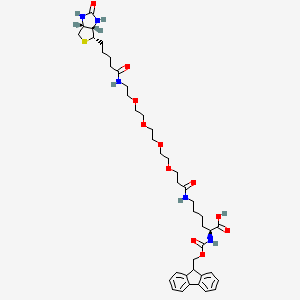

![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)

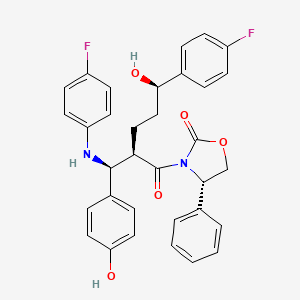

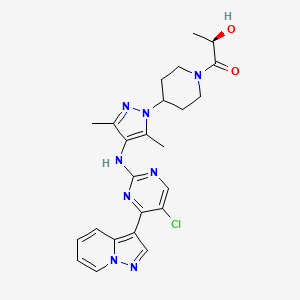

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)